3-(3-Chlorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine
CAS No.:
Cat. No.: VC16389587
Molecular Formula: C17H10ClN7
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10ClN7 |
|---|---|
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | 10-(3-chlorophenyl)-5-pyridin-4-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
| Standard InChI | InChI=1S/C17H10ClN7/c18-12-2-1-3-13(8-12)25-16-14(9-21-25)17-23-22-15(24(17)10-20-16)11-4-6-19-7-5-11/h1-10H |
| Standard InChI Key | LWNVUZLPKPNNLC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=NC=C5 |
Introduction
Synthesis
The synthesis of such compounds typically involves multistep reactions combining cyclization and condensation processes. Although specific details for this compound were not found in the provided results, similar compounds are synthesized using:
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Starting Materials:
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A substituted hydrazine derivative (for pyrazole formation).
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A pyridine-substituted aldehyde or ketone.
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A triazole precursor.
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Reaction Conditions:
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Cyclization under acidic or basic conditions.
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Use of catalysts like triethylamine or potassium carbonate.
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Solvents such as ethanol or dimethylformamide (DMF).
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Characterization:
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Confirmed through spectroscopic techniques like NMR (proton and carbon), LC-MS, and IR spectroscopy.
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Pharmacological Relevance
Heterocyclic compounds with similar structures exhibit a wide range of biological activities:
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Anti-inflammatory Properties: Molecular docking studies suggest potential as a 5-lipoxygenase (5-LOX) inhibitor, targeting inflammatory pathways .
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Antitumor Activity: Compounds with fused pyrazole-triazole frameworks have shown efficacy against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver carcinoma) .
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Antimalarial Activity: Triazolo-pyridine derivatives demonstrate inhibitory effects against Plasmodium falciparum, with IC50 values in the micromolar range .
Material Science
The rigid structure and electron-rich nature of this compound make it suitable for applications in organic electronics or as ligands in coordination chemistry.
Table: Comparison of Related Heterocyclic Compounds
Key Observations:
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The addition of a pyridyl group enhances water solubility and receptor binding due to increased hydrogen-bonding potential.
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Chlorophenyl substitution improves lipophilicity, aiding in membrane permeability.
Future Research Directions
To fully explore the potential of 3-(3-Chlorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine:
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Pharmacokinetics Studies:
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Assess absorption, distribution, metabolism, and excretion (ADME) profiles.
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Biological Testing:
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Evaluate activity against specific enzymes (e.g., LOX or kinases).
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Conduct cytotoxicity assays on cancer cell lines.
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Structure Optimization:
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Modify substituents to enhance potency and reduce toxicity.
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This compound represents a promising scaffold for drug development due to its unique structure and potential biological activities. Further experimental validation is essential to unlock its full therapeutic potential.
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